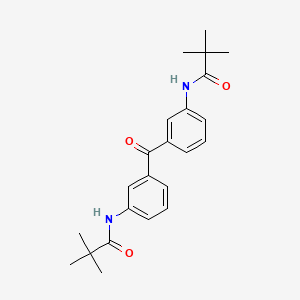
N,N'-(carbonyldi-3,1-phenylene)bis(2,2-dimethylpropanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(carbonyldi-3,1-phenylene)bis(2,2-dimethylpropanamide), commonly referred to as DCDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCDP is a white crystalline solid that is soluble in organic solvents. It is synthesized through a multi-step process involving the reaction of 3,1-phenylenediamine with 2,2-dimethylpropanoyl chloride.
作用机制
The mechanism of action of DCDP is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DCDP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DCDP inhibits the activity of certain enzymes involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that DCDP exhibits anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using DCDP in lab experiments is its relative ease of synthesis. DCDP can be synthesized using relatively simple laboratory equipment and procedures. However, one of the limitations of using DCDP in lab experiments is its potential toxicity. DCDP has been shown to exhibit toxic effects in some cell lines, and caution should be exercised when handling the compound.
未来方向
There are several potential future directions for research on DCDP. One area of interest is the development of DCDP-based drugs for the treatment of inflammatory and cancerous diseases. Another potential area of research is the development of new synthetic methodologies using DCDP as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of DCDP and its potential applications in various fields of scientific research.
合成方法
The synthesis of DCDP involves several steps. Firstly, 3,1-phenylenediamine is reacted with thionyl chloride to form 3,1-phenylenediamine dihydrochloride. This is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, DCDP. The process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DCDP has been studied for its potential uses in various fields of scientific research. One of the most significant applications of DCDP is in the field of organic synthesis. DCDP can be used as a reagent in the synthesis of various organic compounds. It has also been studied for its potential use in the field of medicinal chemistry. DCDP has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
N-[3-[3-(2,2-dimethylpropanoylamino)benzoyl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-22(2,3)20(27)24-17-11-7-9-15(13-17)19(26)16-10-8-12-18(14-16)25-21(28)23(4,5)6/h7-14H,1-6H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQOHDPBBIYZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)
![(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5070327.png)
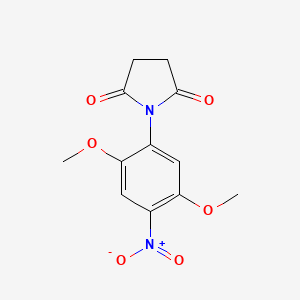
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5070349.png)
![1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5070355.png)
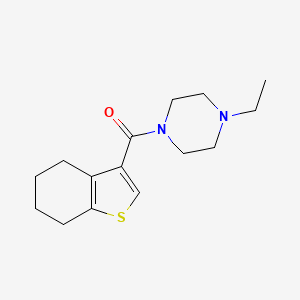
![methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5070363.png)
![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)
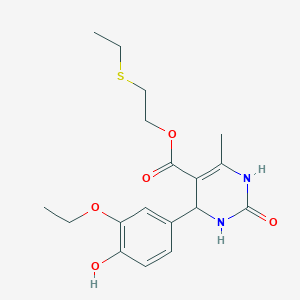
![1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5070389.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070392.png)
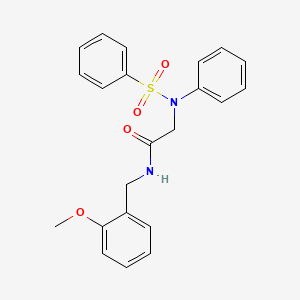
![methyl 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5070406.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5070409.png)